molecular formula C4H8N4O5 B11534949 N-(2,2-dinitropropyl)urea

N-(2,2-dinitropropyl)urea

Cat. No.: B11534949
M. Wt: 192.13 g/mol
InChI Key: QEQDTVVNSGUGCW-UHFFFAOYSA-N
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Description

N-(2,2-Dinitropropyl)urea is a urea derivative where one hydrogen atom on the urea moiety (NH₂-CO-NH₂) is replaced by a 2,2-dinitropropyl group. According to IUPAC nomenclature rules, such derivatives are named as substitution products of urea, with the substituent’s position denoted using "N" or numerical locants (e.g., 1,3-dimethylurea) .

Properties

Molecular Formula

C4H8N4O5

Molecular Weight

192.13 g/mol

IUPAC Name

2,2-dinitropropylurea

InChI

InChI=1S/C4H8N4O5/c1-4(7(10)11,8(12)13)2-6-3(5)9/h2H2,1H3,(H3,5,6,9)

InChI Key

QEQDTVVNSGUGCW-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)N)([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-dinitropropyl)urea typically involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions are mild, and the process can be scaled up for industrial production.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high purity and yield. The use of water as a solvent reduces environmental impact and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: N-(2,2-dinitropropyl)urea undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the nitro groups and the urea moiety.

Common Reagents and Conditions:

    Oxidation: Typically involves strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Involves nucleophiles such as amines or thiols, often under mild conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2,2-dinitropropyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,2-dinitropropyl)urea involves its interaction with molecular targets through hydrogen bonding and van der Waals interactions. The nitro groups and urea moiety play crucial roles in these interactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Differences

Compound Name Key Features Applications Sensitivity
This compound Single 2,2-dinitropropyl substituent on urea; potential energetic properties. Research applications (exact uses unclear) Unknown
Bis(2,2-dinitropropyl) acetal (BDNPA) Two 2,2-dinitropropyl groups linked via acetal; CAS 5108-69-0. Insensitive plasticizer for propellants Low sensitivity
Bis(2,2-dinitropropyl) formal (BDNPF) Two 2,2-dinitropropyl groups linked via formal; CAS 5917-61-3. Co-plasticizer with BDNPA in azido-propellants Low sensitivity
2,2-Dinitropropyl acrylate Acrylate ester with 2,2-dinitropropyl group; CAS 17977-09-2. Monomer for polymers/adhesives Flammable
Bis(2,2-dinitropropyl) nitramine (BDNPN) Nitramine derivative with two 2,2-dinitropropyl groups. Insensitive explosive Highly stable

Key Observations :

  • Substituent Count : this compound has a single dinitropropyl group, whereas BDNPA, BDNPF, and BDNPN are bis-substituted, enhancing their plasticizing or explosive performance .
  • Functional Groups : The urea backbone in this compound contrasts with the acetal/formal (BDNPA/F), acrylate, or nitramine (BDNPN) groups in analogs, leading to divergent reactivity and applications.
  • Applications : Bis-dinitropropyl compounds are prioritized in military and aerospace industries for their insensitivity and compatibility with binders like GAP (glycidyl azide polymer) . This compound’s applications remain speculative but may align with niche energetic formulations.

Thermal and Chemical Stability

  • Decomposition Mechanisms : Evidence from related dinitropropyl compounds (e.g., 2,2-dinitro-1-methoxypropane) suggests that nitro groups destabilize the molecule, leading to exothermic decomposition pathways . However, bis-substituted derivatives like BDNPA/F exhibit lower sensitivity due to steric hindrance and balanced oxygen content .
  • Sensitivity Data: this compound’s sensitivity is undocumented, but its mono-substituted structure may render it more reactive than bis-analogs. For example, 2,2-dinitropropyl acrylate is flagged as flammable, indicating that terminal nitro groups increase hazards .

Regulatory Status

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